molecular formula C3H5NS B087174 Propanenitrile, 3-mercapto- CAS No. 1001-58-7

Propanenitrile, 3-mercapto-

Cat. No. B087174
CAS RN: 1001-58-7
M. Wt: 87.15 g/mol
InChI Key: FCTXEFOUDMXDPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-mercapto-2-propenenitrile has been achieved through flash vacuum pyrolysis of 3-(tert-butylthio)-2-propenenitrile, yielding a significant Z:E ratio and demonstrating a method for preparing this kinetically unstable compound (Cole et al., 2007). Another approach involves the preparation of dimeric complexes with cobalt, copper, and silver, starting from 3-mercapto-1,2-propanediol derivatives, indicating the versatility of this compound in forming metal-organic frameworks (Shakir et al., 1992).

Molecular Structure Analysis

Quantum chemical calculations have elucidated the structural and conformational properties of 3-mercapto-2-propenenitrile, revealing two stable planar rotameric forms. This analysis provides insight into the preferred conformations and the influence of intramolecular hydrogen bonding on the molecule's stability (Cole et al., 2007).

Chemical Reactions and Properties

3-Mercapto-1-propanesulfonic acid and bis(3-sulfopropyl) disulfide adsorption studies on Au(111) surfaces have shown similar phase evolution and surface coverage, highlighting the sulfur headgroups' role in adsorption and suggesting potential applications in surface chemistry and electrodeposition processes (Jian et al., 2009).

Physical Properties Analysis

The study of 3-mercapto-2-propenenitrile through microwave spectroscopy has contributed significantly to understanding its physical properties, such as rotational constants and conformer preferences. This research has also touched on its astrochemical/astrobiological significance, suggesting areas for further exploration (Cole et al., 2007).

Chemical Properties Analysis

The oxidation mechanisms of thiols like 3-mercapto-1-propane sulfonic acid have been studied, shedding light on their behavior in the presence of oxidizing agents and providing a deeper understanding of their chemical properties. These findings have implications for their reactivity and potential applications in various chemical processes (Read et al., 2003).

Scientific Research Applications

  • Intramolecular Hydrogen Bonds and Anomeric Effect : A study by Fernández, Vázquez, and Ríos (1992) explored the intramolecular hydrogen bonds and anomeric interactions in nitriles, including 3-mercapto-propanenitrile, using ab initio theory. Their findings contribute to understanding the stability and geometrical trends of such compounds (Fernández, Vázquez, & Ríos, 1992).

  • Acidity and Basicity Effects of Cyano Substituent : Luna et al. (2007) investigated the gas-phase basicity and acidity of 3-mercapto-2-propenenitrile. Their research used high-level G3B3 ab initio calculations and FT-ICR mass spectrometry, contributing to understanding the chemical behavior of sulfur-containing nitriles (Luna et al., 2007).

  • Degradation in Aqueous Solution : Lai et al. (2013) studied the degradation of 3,3'-iminobis-propanenitrile in an aqueous solution using the Fe(0)/GAC micro-electrolysis system. This research is significant for understanding the environmental and chemical degradation processes of such compounds (Lai et al., 2013).

  • Synthesis and Characterization in Dimeric Complexes : Research by Shakir, Kumar, and Varkey (1992) on 3-mercapto-1,2-propanediol and its derivatives revealed their role as uninegative bidentate bridging ligands in dimeric complexes with metals like cobalt, copper, and silver. This study contributes to the field of coordination chemistry and metal complex synthesis (Shakir, Kumar, & Varkey, 1992).

  • Catalytic Behavior in Copper Electrodeposition : Kim et al. (2003) explored the role of 3-mercapto-1-propane sulfonic acid in copper electrodeposition for CMOS device metallization. Their research contributes to the understanding of copper film properties and the electrochemical process in semiconductor manufacturing (Kim et al., 2003).

  • Sol-gel Coatings for Metallic Heritage Artefacts : Zucchi (2013) discussed the application of 3-mercapto-trimethoxysilyl-propane in sol-gel coatings for protecting outdoor bronze artefacts, contributing to the field of heritage conservation and materials science (Zucchi, 2013).

  • Thermodynamic Aspects in Electrodeposition : Shen et al. (2018) investigated the role of 3‑mercapto‑1‑propane sulfonate in Cu electrodeposition, focusing on its thermodynamics. This study is important for understanding the mechanisms of film growth and properties in electrodeposition processes (Shen et al., 2018).

Safety And Hazards

Propanenitrile, 3-mercapto- is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been classified as having acute oral toxicity and acute dermal toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause an allergic skin reaction and respiratory irritation .

Future Directions

While specific future directions for the research and application of Propanenitrile, 3-mercapto- are not available, it’s worth noting that this compound is provided to early discovery researchers as part of a collection of unique chemicals . This suggests that it may have potential uses in various research fields.

properties

IUPAC Name

3-sulfanylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NS/c4-2-1-3-5/h5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTXEFOUDMXDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061383
Record name Propanenitrile, 3-mercapto-
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Molecular Weight

87.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanenitrile, 3-mercapto-

CAS RN

1001-58-7
Record name 3-Mercaptopropanenitrile
Source CAS Common Chemistry
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Record name 3-Mercaptopropanenitrile
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Record name Propanenitrile, 3-mercapto-
Source EPA Chemicals under the TSCA
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Record name Propanenitrile, 3-mercapto-
Source EPA DSSTox
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Record name 3-mercaptopropiononitrile
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Record name 3-MERCAPTOPROPANENITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RE Gerber, C Hasbun, LG Dubenko… - Organic …, 2003 - Wiley Online Library
Abstract β‐Mercaptopropionitrile (2‐cyanoethanethiol) intermediate: 2‐Cyanoethylthiouronium hydrochloride product: 2‐Cyanoethanethiol product: 3, 3 …
Number of citations: 9 onlinelibrary.wiley.com

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